molecular formula C14H18O4 B040599 3-(1,3-DIOXAN-2-YL)-2'-METHOXYPROPIOPHENONE CAS No. 121789-31-9

3-(1,3-DIOXAN-2-YL)-2'-METHOXYPROPIOPHENONE

Cat. No.: B040599
CAS No.: 121789-31-9
M. Wt: 250.29 g/mol
InChI Key: VPPKJRKLOKTSFK-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-yl)-2'-methoxypropiophenone (CAS Registry Number: 121789-31-9) is a chemical compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . It is a propiophenone derivative characterized by the presence of both a 1,3-dioxane ring and a 2-methoxyphenyl group. This specific structure, featuring a protected carbonyl equivalent, makes it a valuable synthetic intermediate and building block in organic chemistry research for the construction of more complex molecules. While specific pharmacological studies on this exact compound are limited in the public domain, its core structure is related to derivatives investigated for their potential neuropsychotropic activities, underscoring the research interest in such scaffolds . The calculated properties suggest a boiling point of approximately 375.99 °C at 760 mmHg and a flash point of around 166.01 °C . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-16-13-6-3-2-5-11(13)12(15)7-8-14-17-9-4-10-18-14/h2-3,5-6,14H,4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPKJRKLOKTSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560177
Record name 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121789-31-9
Record name 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Friedel-Crafts Acylation and Dioxane Ring Formation

The most widely adopted strategy involves a two-step process: (1) synthesis of the 2'-methoxypropiophenone core via Friedel-Crafts acylation, followed by (2) 1,3-dioxane ring formation through ketalization.

Step 1: Friedel-Crafts Acylation
The propiophenone backbone is synthesized by reacting 2-methoxybenzene (guaiacol) with propionyl chloride under Lewis acid catalysis. Aluminum chloride (AlCl₃) is preferred due to its efficacy in polar aprotic solvents like dichloromethane (DCM) or nitrobenzene. Key parameters include:

ParameterOptimal ConditionYield Impact
Catalyst loading1.2 equiv AlCl₃<90% → >95% conversion
Temperature0–5°C (exotherm control)Prevents over-acylation
SolventDCMEnhances regioselectivity

Reaction progress is monitored via thin-layer chromatography (TLC; hexane:ethyl acetate 4:1), with quenching in ice-water yielding crude 2'-methoxypropiophenone (mp 45–47°C).

Step 2: Ketalization with 1,3-Propanediol
The ketone group is protected as a 1,3-dioxane derivative by refluxing with 1,3-propanediol in toluene under acid catalysis. p-Toluenesulfonic acid (pTSA, 0.1 equiv) achieves >85% conversion within 4–6 hours. Azeotropic water removal using Dean-Stark apparatus is critical to drive equilibrium toward ketal formation.

One-Pot Grignard-Ketalization Approach

Adapting methodologies from 3-methoxypropiophenone synthesis, this route combines Grignard reagent formation and in situ ketalization:

  • Grignard Reagent Preparation :
    Magnesium turnings react with 2-bromo-1-methoxybenzene in anhydrous tetrahydrofuran (THF) under AlCl₃ catalysis (3–5 wt%). Exothermic conditions (50–55°C) ensure complete bromide consumption within 2 hours.

  • Nucleophilic Addition to Propionitrile :
    The Grignard reagent reacts with propionitrile at 0°C, yielding 2'-methoxypropiophenone after acidic workup (3M HCl).

  • In Situ Ketalization :
    Without isolation, 1,3-propanediol and pTSA are added directly to the reaction mixture. THF is replaced with toluene via distillation to facilitate azeotropic water removal, achieving 78–82% overall yield.

Advantages :

  • Eliminates intermediate purification, reducing solvent waste.

  • THF solvent recovery (>90%) enhances cost-efficiency.

Catalytic Systems and Solvent Optimization

Acid Catalysts for Ketalization

Comparative studies of Brønsted and Lewis acids reveal distinct performance profiles:

CatalystTemperature (°C)Time (h)Yield (%)Byproducts
pTSA110485<5% hydrolyzed ketone
ZrCl₄80388Minimal
Amberlyst-1510067810% oligomerization

Zirconium tetrachloride (ZrCl₄) emerges as superior due to milder conditions and higher selectivity, though cost may limit industrial adoption.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) accelerate ketalization but complicate product isolation. Mixed solvent systems (toluene:DMSO 9:1) balance reaction rate and workup efficiency:

Solvent SystemConversion (%)Isolation Ease
Toluene72High
DMSO95Low
Toluene:DMSO (9:1)89Moderate

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃) of the final product exhibits characteristic signals:

  • δ 3.82 (s, 3H, OCH₃)

  • δ 4.10–3.70 (m, 4H, dioxane OCH₂)

  • δ 7.52–7.19 (m, 4H, aromatic).

¹³C NMR confirms dioxane ring formation (C=O at δ 207.5 ppm; dioxane carbons at δ 98.3 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS (EI mode) identifies molecular ion [M]⁺ at m/z 236 (calc. 236.3) with key fragments:

  • m/z 177 (loss of C₃H₇O₂)

  • m/z 135 (aromatic methoxy fragment).

Industrial-Scale Production Challenges

Catalyst Recycling and Waste Management

AlCl₃ recovery remains problematic due to hydrolysis to Al(OH)₃. Proposed solutions include:

  • Ionic liquid systems : Immobilized AlCl₃ in [BMIM]Cl enables 5–7 reuse cycles.

  • Neutralization protocols : Controlled NaOH addition precipitates Al(OH)₃ for safe disposal.

Purification Optimization

Crude product purity (90–92%) necessitates fractional distillation (bp 180–185°C/−0.095 MPa) or silica gel chromatography (hexane:EtOAc 3:1). Industrial plants favor distillation for throughput, achieving 99.4% purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

3-(1,3-Dioxan-2-yl)-3'-Methoxypropiophenone (CAS 121789-35-3)

  • Molecular Formula : C₁₄H₁₈O₄
  • Molecular Weight : 250.29 g/mol
  • Density : 1.107 g/cm³
  • Boiling Point : 374.3°C at 760 mmHg

3-(1,3-Dioxan-2-yl)-4'-Methoxypropiophenone (CAS 884504-36-3)

  • Molecular Formula : C₁₄H₁₈O₄
  • Molecular Weight : 250.29 g/mol (inferred)
  • Key Feature : The para-methoxy group increases electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions .

Comparison :

Property 3'-Methoxy 4'-Methoxy
Methoxy Position 3' 4'
Boiling Point (°C) 374.3 Not reported
Density (g/cm³) 1.107 Not reported
Reactivity Moderate Higher electrophilicity

Halogen-Substituted Analogs

3-(1,3-Dioxan-2-yl)-4'-Iodopropiophenone (CAS 898785-52-9)

  • Molecular Formula : C₁₃H₁₅IO₃
  • Molecular Weight : 346.16 g/mol
  • Density : 1.544 g/cm³ (predicted)
  • Boiling Point : 416.9°C (predicted)
  • Key Feature : The iodine atom introduces significant steric bulk and polarizability, increasing molecular weight and boiling point .

2',4'-Difluoro-3-(2-Methoxyphenyl)propiophenone (CAS 898774-10-2)

  • Molecular Formula : C₁₆H₁₄F₂O₂
  • Molecular Weight : 276.28 g/mol
  • Key Feature : Fluorine atoms enhance lipophilicity and metabolic stability, making this compound relevant in pharmaceutical intermediates .

Comparison :

Property 4'-Iodo 2',4'-Difluoro
Halogen Iodo Fluoro
Molecular Weight (g/mol) 346.16 276.28
Boiling Point (°C) 416.9 Not reported
Applications Heavy atom effect (e.g., crystallography) Drug design

Alkoxy and Trifluoromethyl Derivatives

3-(1,3-Dioxan-2-yl)-4'-Isopropoxypropiophenone (CAS 884504-35-2)

  • Molecular Formula : C₁₆H₂₂O₄
  • Molecular Weight : 278.34 g/mol
  • Density : 1.072 g/cm³ (predicted)
  • Boiling Point : 416.5°C (predicted)

Bis-3',5'-Trifluoromethyl-3-(1,3-Dioxan-2-yl)propiophenone (CAS 884504-38-5)

  • Molecular Formula : C₁₅H₁₄F₆O₃
  • Molecular Weight : 356.26 g/mol
  • Boiling Point : 313.9°C
  • Key Feature : Trifluoromethyl groups enhance thermal stability and electron-withdrawing effects, relevant in agrochemicals .

Comparison :

Property 4'-Isopropoxy Bis-Trifluoromethyl
Substituent Isopropoxy CF₃
Molecular Weight (g/mol) 278.34 356.26
Boiling Point (°C) 416.5 313.9
Stability Moderate High (due to CF₃)

Biological Activity

3-(1,3-Dioxan-2-YL)-2'-methoxypropiophenone, also known as 2',5'-dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, is a compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dioxane ring that contributes to its reactivity and biological properties. The methoxy groups in the structure are significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the compound's anticancer potential. Studies show that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The presence of the dioxane ring enhances its binding affinity to cellular receptors involved in cell growth regulation.

The compound's mechanism of action is believed to involve:

  • Enzyme Modulation : It may inhibit specific enzymes crucial for cancer cell proliferation.
  • Cell Signaling Pathways : Alteration of signaling pathways that lead to apoptosis has been observed.
  • Receptor Interaction : Binding to cellular receptors may trigger downstream effects that inhibit tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the compound's effect against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating strong antibacterial activity.
  • Cancer Cell Line Studies : In tests involving MCF-7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 μg/mL after 48 hours.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 (μg/mL)Reference
AntimicrobialStaphylococcus aureus32
AnticancerMCF-7 (breast cancer)25

Applications in Drug Development

The compound's unique properties make it a candidate for further exploration in drug development. Its ability to target multiple pathways suggests potential as a lead compound in creating new therapeutic agents for infections and cancer treatment.

Q & A

What are the optimal synthetic routes for 3-(1,3-DIOXAN-2-YL)-2'-METHOXYPROPIOPHENONE, and how do reaction conditions influence yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling a dioxane-containing precursor with a methoxy-substituted propiophenone derivative. Key steps include:

  • Oxidation/Reduction: Use of reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) to modify functional groups. Conditions such as aqueous solutions (for oxidation) or dry ether (for reduction) are critical for regioselectivity .
  • Substitution Reactions: Sodium methoxide in polar solvents (e.g., DMF) facilitates nucleophilic substitution at the methoxy or dioxane positions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product from byproducts like unreacted precursors or stereoisomers .

Data Consideration: Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold for academic studies) .

How can spectroscopic techniques (NMR, IR, MS) be employed to resolve structural ambiguities in this compound?

Level: Basic
Methodological Answer:

  • 1H/13C NMR: Assign signals based on characteristic shifts:
    • Dioxane protons: δ 3.8–4.2 ppm (multiplet for O–CH2–O) .
    • Methoxy group: δ 3.7–3.9 ppm (singlet, integration for –OCH3) .
    • Aromatic protons: Split patterns (e.g., doublets for para-substituted benzene) .
  • IR Spectroscopy: Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and ether (C–O–C at ~1100 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ at m/z 306.1362 (calculated for C₁₇H₂₀O₄) .

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

What factors govern the hydrolytic stability of the dioxane ring in this compound under physiological conditions?

Level: Advanced
Methodological Answer:
The dioxane ring’s stability depends on:

  • pH Sensitivity: Acidic conditions (pH < 4) protonate the ether oxygen, accelerating ring-opening via SN1/SN2 mechanisms. Use buffered solutions (pH 7.4) to mimic physiological stability .
  • Temperature: Elevated temperatures (>40°C) increase hydrolysis rates. Conduct accelerated stability studies (25–40°C) to extrapolate shelf-life .
  • Substituent Effects: Electron-withdrawing groups (e.g., methoxy) on the propiophenone moiety may stabilize the ring by reducing electron density at the ether oxygen .

Experimental Design: Monitor degradation via HPLC and quantify products (e.g., diol intermediates) .

How does the methoxy group at the 2'-position influence the compound’s reactivity in cross-coupling reactions?

Level: Advanced
Methodological Answer:
The methoxy group acts as an ortho/para-directing substituent in electrophilic aromatic substitution (EAS):

  • Suzuki Coupling: Para to methoxy is more reactive due to steric hindrance at the ortho position. Use Pd(PPh₃)₄ catalyst and aryl boronic acids to introduce substituents .
  • Nitration/Sulfonation: Nitration occurs para to methoxy, while sulfonation favors ortho due to steric effects. Control regioselectivity by adjusting reaction time and temperature .

Contradiction Note: Some studies report unexpected meta products due to competing directing effects from the dioxane ring . Validate with control experiments.

What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Level: Advanced
Methodological Answer:

  • Docking Studies (AutoDock Vina): Use the crystal structure of target enzymes (e.g., cytochrome P450) to model interactions. The dioxane ring’s oxygen atoms may form hydrogen bonds with active-site residues .
  • MD Simulations (GROMACS): Simulate ligand-protein dynamics over 100 ns to assess stability of binding poses. Focus on hydrophobic interactions between the propiophenone moiety and aromatic residues .
  • QSAR Models: Corate experimental IC₅₀ values with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity against related targets .

How can researchers address discrepancies in reported melting points or spectral data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Polymorphism: Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and compare DSC thermograms .
  • Impurity Profiles: Use HPLC-MS to identify co-eluting impurities (e.g., stereoisomers) that affect melting points or NMR shifts .
  • Instrument Calibration: Validate NMR chemical shifts against an internal standard (e.g., TMS) and ensure mass spectrometers are calibrated with known reference compounds .

Case Study: A 5°C variation in melting points (lit. 92–97°C) was traced to residual solvent in one batch. Lyophilization resolved the issue .

What strategies optimize the compound’s solubility for in vitro biological assays without destabilizing the dioxane ring?

Level: Advanced
Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (<10% DMSO) to enhance solubility while minimizing ring hydrolysis .
  • Cyclodextrin Inclusion Complexes: β-cyclodextrin forms host-guest complexes with the propiophenone moiety, improving aqueous solubility .
  • pH Adjustment: Solubilize the compound in mildly basic buffers (pH 8–9) if the methoxy group is the only ionizable site .

Validation: Measure solubility via UV-Vis spectroscopy and confirm stability via HPLC post-incubation .

How does the dioxane ring’s conformation (chair vs. boat) affect the compound’s crystallographic packing and bioactivity?

Level: Advanced
Methodological Answer:

  • X-ray Crystallography: Resolve the dioxane ring’s chair conformation (lowest energy) in single crystals. Boat conformations are rare but may appear in high-temperature polymorphs .
  • Bioactivity Correlation: Chair conformers optimize steric alignment with hydrophobic enzyme pockets, enhancing binding affinity. Compare IC₅₀ values of conformational isomers .

Data Limitation: No crystallographic data exists for the exact compound. Extrapolate from analogs like 3-(1,3-DIOXAN-2-YL)-4'-PHENYLPROPIOPHENONE .

What safety protocols are recommended for handling this compound given limited toxicological data?

Level: Basic
Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for synthesis/purification steps .
  • Respiratory Protection: Use NIOSH-certified N95 masks if airborne particles are generated during milling or weighing .
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Precaution: Assume acute toxicity (LD₅₀ < 500 mg/kg) based on structurally similar dioxane-containing compounds .

How can green chemistry principles be applied to the synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a safer, biodegradable alternative .
  • Catalyst Recycling: Use immobilized Pd nanoparticles on magnetic supports to reduce heavy metal waste .
  • Atom Economy: Optimize stoichiometry to minimize byproducts (e.g., use 1.05 eq. of methoxy precursor instead of excess) .

Metrics: Calculate E-factor (kg waste/kg product) and compare with traditional routes .

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